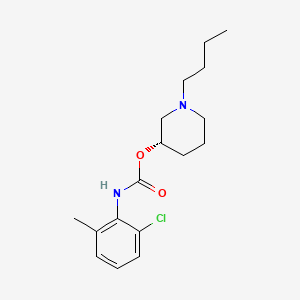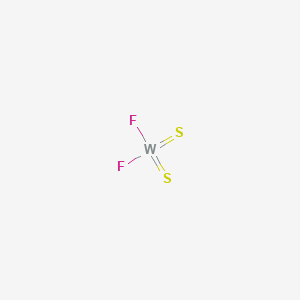![molecular formula C12H17ClN2O5 B15343966 4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride CAS No. 1245649-80-2](/img/structure/B15343966.png)
4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride is a chemical compound with the molecular formula C12H17ClN2O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride typically involves the reaction of 4-nitrophenol with 2-chloroethylamine to form 4-(2-(4-nitrophenoxy)ethylamino)ethanol. This intermediate is then reacted with butanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides can be used under basic conditions.
Major Products Formed
Reduction: 4-[2-(4-Aminophenoxy)ethylamino]butanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The nitrophenoxy group plays a crucial role in binding to these targets, while the ethylamino and butanoic acid moieties facilitate the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Aminophenoxy)ethylamino]butanoic acid
- 4-[2-(4-Methoxyphenoxy)ethylamino]butanoic acid
Uniqueness
4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride is unique due to its nitrophenoxy group, which imparts specific chemical properties and reactivity that are distinct from its analogs.
Properties
CAS No. |
1245649-80-2 |
|---|---|
Molecular Formula |
C12H17ClN2O5 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
4-[2-(4-nitrophenoxy)ethylamino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C12H16N2O5.ClH/c15-12(16)2-1-7-13-8-9-19-11-5-3-10(4-6-11)14(17)18;/h3-6,13H,1-2,7-9H2,(H,15,16);1H |
InChI Key |
QNSXNYBSTXLAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCNCCCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


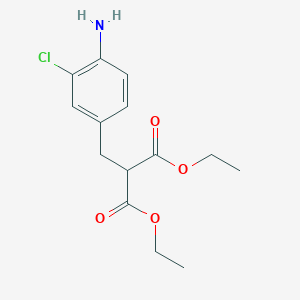

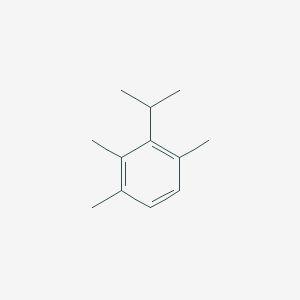


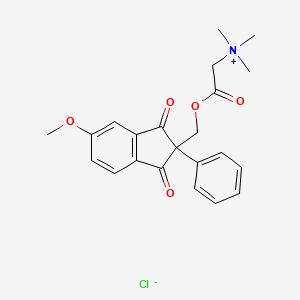
![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
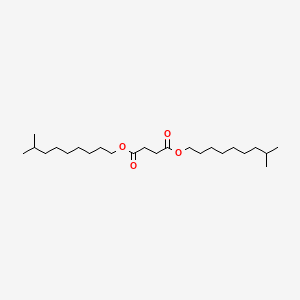

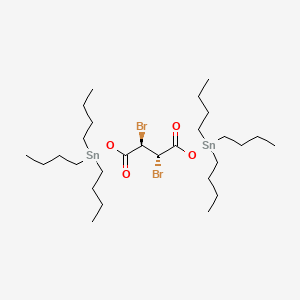

![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
